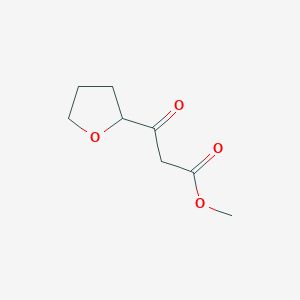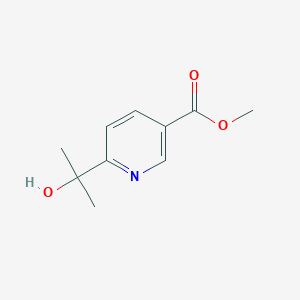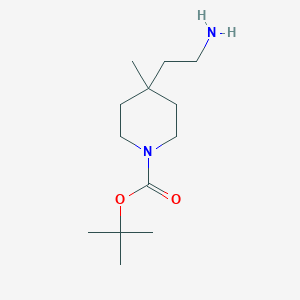
methyl 3-oxo-3-(oxolan-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-3-(oxolan-2-yl)propanoate, also known as methyl 3-oxopropanoate or methyl oxopropanoate, is an organic compound belonging to the family of oxo acids. It is a carboxylic acid with a molecular weight of 94.07 g/mol and is used in many scientific and industrial applications. It is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, fragrances, and flavors. Methyl 3-oxo-3-(oxolan-2-yl)propanoate has been extensively studied in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-3-(oxolan-2-yl)propanoate is used in a variety of scientific and industrial applications. It is used as a starting material in the synthesis of pharmaceuticals, fragrances, and flavors. It is also used as a reagent in the synthesis of other organic compounds, including carboxylic acids, amines, and ketones. In addition, it is used in the synthesis of polymers and surfactants.
Mecanismo De Acción
Methyl 3-oxo-3-(oxolan-2-yl)propanoate is a carboxylic acid that undergoes a variety of chemical reactions. It can undergo nucleophilic addition, substitution, and elimination reactions. It can also undergo esterification and transesterification reactions. In addition, it can be used as a catalyst in the synthesis of other organic compounds.
Biochemical and Physiological Effects
Methyl 3-oxo-3-(oxolan-2-yl)propanoate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant effects in vitro and in vivo. It has also been found to have anti-tumor effects in vitro and in vivo. In addition, it has been found to have neuroprotective effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-oxo-3-(oxolan-2-yl)propanoate has several advantages and limitations for lab experiments. It is a relatively stable compound and is easily synthesized in the laboratory. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, it is a relatively weak acid and is not soluble in water. In addition, it has a low boiling point, making it difficult to purify.
Direcciones Futuras
Methyl 3-oxo-3-(oxolan-2-yl)propanoate has many potential applications in the future. It could be used in the synthesis of new drugs and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers and surfactants. In addition, it could be used as a reagent in the synthesis of other organic compounds. Finally, it could be used in the development of new fragrances and flavors.
Métodos De Síntesis
Methyl 3-oxo-3-(oxolan-2-yl)propanoate can be synthesized in several ways. One method involves the reaction of ethyl acetoacetate with aqueous sodium hydroxide, followed by the addition of methyl 3-oxo-3-(oxolan-2-yl)propanoate iodide and sodium bicarbonate. This method yields the desired product in high yields. Another method involves the reaction of ethyl acetoacetate with aqueous sodium hydroxide, followed by the addition of methyl 3-oxo-3-(oxolan-2-yl)propanoate iodide and sodium bicarbonate. This method yields the desired product in high yields.
Propiedades
IUPAC Name |
methyl 3-oxo-3-(oxolan-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWQZUNBMTJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)

![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)









![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)